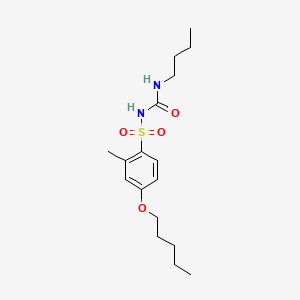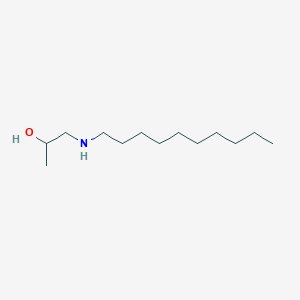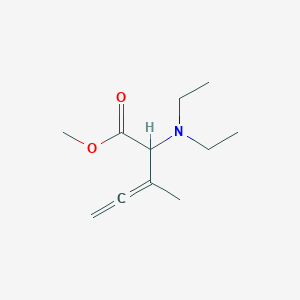
Carbanilic acid, p-chlorodithio-, glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, p-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a p-chlorodithio group and a glycolate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbanilic acid, p-chlorodithio-, glycolate can be synthesized through several methods. One common approach involves the reaction of p-chlorodithioaniline with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, p-chlorodithio-, glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The p-chlorodithio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, p-chlorodithio-, glycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce p-chlorodithio and glycolate groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which carbanilic acid, p-chlorodithio-, glycolate exerts its effects involves interactions with specific molecular targets. The p-chlorodithio group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbanilic acid: Lacks the p-chlorodithio and glycolate groups, making it less reactive in certain chemical reactions.
p-Chlorodithioaniline: Contains the p-chlorodithio group but lacks the carboxyl and glycolate groups.
Glycolic acid: Contains the glycolate group but lacks the p-chlorodithio and carboxyl groups
Uniqueness
Carbanilic acid, p-chlorodithio-, glycolate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
73623-03-7 |
|---|---|
Molekularformel |
C9H8ClNO2S2 |
Molekulargewicht |
261.8 g/mol |
IUPAC-Name |
S-[(4-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-1-3-7(4-2-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14) |
InChI-Schlüssel |
RJNLLVPXUAGZOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)SC(=O)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
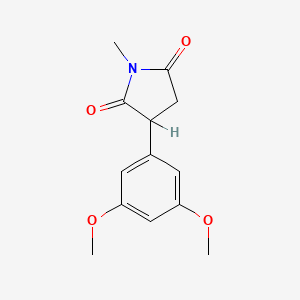
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
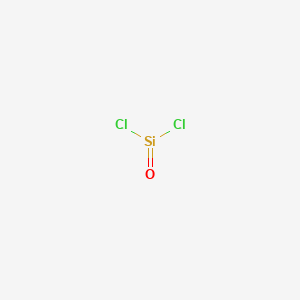
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

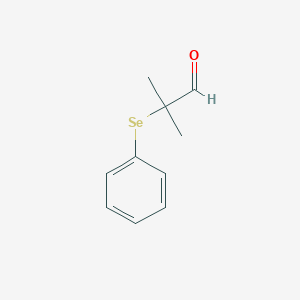


![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
